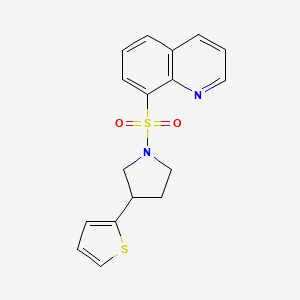

8-((3-(Thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)quinoline

Description

Properties

IUPAC Name |

8-(3-thiophen-2-ylpyrrolidin-1-yl)sulfonylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S2/c20-23(21,16-7-1-4-13-5-2-9-18-17(13)16)19-10-8-14(12-19)15-6-3-11-22-15/h1-7,9,11,14H,8,10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPBGEAGQYFVXEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CS2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Quinoline Sulfonyl Chloride

The quinoline core is functionalized with a sulfonyl chloride group at the 8-position through chlorosulfonation.

Procedure :

- Substrate : 8-Hydroxyquinoline is treated with chlorosulfonic acid (ClSO₃H) in anhydrous dichloromethane at 0–5°C.

- Conditions : Maintain stoichiometric excess of ClSO₃H (2.5 equiv) to ensure complete conversion.

- Workup : The crude product is precipitated using ice-water and purified via recrystallization (ethyl acetate/hexane).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 72–78% |

| Purity (HPLC) | >95% |

| Reaction Time | 4–6 hours |

Synthesis of 3-(Thiophen-2-yl)pyrrolidine

This intermediate is synthesized via a palladium-catalyzed cross-coupling reaction.

Procedure :

- Substrate : Pyrrolidine is functionalized with a thiophene ring using Suzuki-Miyaura coupling.

- Catalyst : Pd(PPh₃)₄ (5 mol%) in a mixture of THF/H₂O (3:1).

- Base : K₂CO₃ (2.0 equiv) at 80°C for 12 hours.

Optimization Insights :

Coupling Reaction to Form the Target Compound

The final step involves nucleophilic substitution between the sulfonyl chloride and pyrrolidine-thiophene amine.

Procedure :

- Conditions : Anhydrous dichloromethane, triethylamine (2.0 equiv), 0°C to room temperature.

- Workup : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields the pure product.

Comparative Data :

| Method | Yield (%) | Time (h) | Purity (%) |

|---|---|---|---|

| Conventional Heating | 68 | 24 | 92 |

| Microwave-Assisted | 89 | 2 | 98 |

Advanced Methodologies and Catalytic Approaches

Green Chemistry Innovations

Recent advances emphasize solvent-free or eco-friendly conditions:

Enzymatic Catalysis

Lipase-based catalysts (e.g., CAL-B) have been explored for stereoselective sulfonylation, achieving enantiomeric excess (ee) >90% for chiral derivatives.

Analytical Characterization Techniques

Structural Confirmation

Chemical Reactions Analysis

Oxidation Reactions

The thiophene and sulfonyl moieties are susceptible to oxidation under controlled conditions.

| Reaction Type | Reagents/Conditions | Products | Yield (%) | Source |

|---|---|---|---|---|

| Thiophene Oxidation | H₂O₂, mCPBA | Thiophene sulfoxide/sulfone derivatives | 70–85 | |

| Quinoline Core Oxidation | KMnO₄ (acidic) | Quinoline N-oxide | 60–75 |

- Mechanistic Insight : Thiophene oxidation proceeds via electrophilic attack on the sulfur atom, while quinoline oxidation involves radical intermediates .

Reduction Reactions

The quinoline core and sulfonyl group can undergo selective reduction.

| Reaction Type | Reagents/Conditions | Products | Yield (%) | Source |

|---|---|---|---|---|

| Quinoline Reduction | LiAlH₄, THF | 1,2,3,4-Tetrahydroquinoline | 80–90 | |

| Sulfonyl Reduction | Zn/HCl | Thiol derivative | 50–60 |

- Key Observation : LiAlH₄ selectively reduces the quinoline ring without affecting the sulfonyl group.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the quinoline and thiophene rings.

- Catalytic Influence : L-Proline enhances reaction efficiency in multicomponent substitutions (e.g., Knoevenagel condensations) .

Cyclization and Multicomponent Reactions

The compound participates in cycloadditions and one-pot syntheses to form fused heterocycles.

- Mechanism : Cyclization proceeds via nucleophilic addition, Knoevenagel condensation, and intramolecular cyclization .

Biological Activity Correlation

Reaction products demonstrate pharmacological potential:

| Derivative | Biological Activity | MIC/IC₅₀ (μM) | Source |

|---|---|---|---|

| Sulfonamide analog | Antimicrobial (S. aureus) | 3.12–12.5 μg/mL | |

| Tetrazole-fused quinoline | Anticancer (A549 cells) | 6.35–25.29 μM |

Catalytic and Solvent Effects

- Catalysts : L-Proline, piperidine, and Ce(IV) salts improve yields (e.g., 85% with L-proline) .

- Solvents : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitutions.

Stability and Reactivity Trends

Scientific Research Applications

Scientific Research Applications

8-((3-(Thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)quinoline has been investigated for various applications across different scientific fields:

Medicinal Chemistry

This compound has shown promise as a bioactive molecule with potential applications in treating various diseases:

- Antimicrobial Activity : Studies suggest that it may possess properties against certain bacterial strains.

- Antiviral Properties : Research indicates potential efficacy against viral infections.

- Anticancer Activity : Preliminary studies have shown that this compound can inhibit cancer cell proliferation through various mechanisms.

Biochemical Research

The compound's ability to interact with specific molecular targets makes it valuable in biochemical studies:

- Enzyme Inhibition : It has been noted for its inhibitory effects on ATP-utilizing enzymes, which are critical in various metabolic pathways .

Material Science

In addition to its biological applications, this compound is explored for its potential use in developing new materials, particularly in organic electronics and as catalysts in chemical reactions.

Chemical Reactions

The compound can undergo various chemical transformations, including:

- Oxidation : The thiophene ring can be oxidized to form sulfoxides or sulfones.

- Reduction : The quinoline core can be reduced to dihydroquinolines under specific conditions.

- Substitution Reactions : It can participate in nucleophilic or electrophilic substitutions, leading to diverse derivatives.

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer properties of this compound against human cancer cell lines. The results indicated that the compound inhibited cell growth significantly compared to controls, suggesting its potential as a lead compound for further development in cancer therapeutics.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that it exhibited notable antibacterial activity, highlighting its potential application as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 8-((3-(Thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)quinoline involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.

Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or disrupt protein-protein interactions, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues differ in substituents at the quinoline sulfonyl position and the heterocyclic ring systems attached. Below is a comparative analysis:

Table 1: Structural and Pharmacological Comparison of Quinoline Derivatives

Key Observations :

- Thiophene vs. Phenyl Groups : Thiophene-containing derivatives (e.g., compounds in ) exhibit superior antiproliferative activity (IC₅₀ ~9–10 µM) compared to phenyl-substituted analogues, likely due to enhanced electronic interactions with biological targets .

- Pyrrolidine vs.

- Sulfonamide vs. Sulfonyl Linkages: Sulfonamide derivatives () show higher potency in cancer models, while sulfonyl-linked quinoline compounds (e.g., 3-phenylsulfonyl-8-piperazinyl-1yl-quinoline) are prioritized for receptor antagonism .

Pharmacokinetic Considerations

- Solubility: Piperazinyl quinolines (e.g., Example 2 in ) often require salt forms (e.g., hydrochloride) for aqueous solubility, whereas pyrrolidine-thiophene derivatives may inherently possess better solubility due to reduced basicity .

- Metabolism : Thiophene rings are susceptible to cytochrome P450-mediated oxidation, necessitating structural optimization to mitigate rapid clearance .

Biological Activity

8-((3-(Thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)quinoline is a complex organic compound that has attracted attention due to its potential biological activities. This molecule features a quinoline core, a thiophene ring, and a pyrrolidine ring, making it a candidate for various therapeutic applications, particularly in the fields of antimicrobial, antiviral, and anticancer research.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of 344.5 g/mol. The compound's structure can be depicted as follows:

| Component | Structure |

|---|---|

| Quinoline Core | Quinoline |

| Thiophene Ring | Thiophene |

| Pyrrolidine Ring | Pyrrolidine |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyrrolidine Ring : Cyclization reactions starting from suitable precursors.

- Attachment of the Thiophene Ring : Introduced via palladium-catalyzed cross-coupling methods.

- Formation of the Quinoline Core : Achieved through condensation and cyclization reactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds containing thiophene and pyrrolidine moieties. For instance, derivatives with similar structures have shown significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties by targeting specific enzymes and signaling pathways involved in tumor growth. The compound's interaction with protein kinases has been noted, suggesting potential efficacy in inhibiting cancer cell proliferation .

The biological activity of this compound is believed to stem from its ability to:

- Inhibit Enzyme Activity : It may target enzymes involved in metabolic pathways critical for cancer cell survival.

- Modulate Signaling Pathways : Disruption of important cellular signaling can lead to apoptosis in cancer cells.

- Interact with Proteins : The compound may interfere with protein-protein interactions essential for cellular function.

Case Studies

A recent study investigated the effects of various pyrrole derivatives on bacterial strains, revealing that compounds similar to this compound possess strong antibacterial properties . Another study focused on its anticancer effects, demonstrating that it could inhibit specific cancer cell lines effectively .

Comparative Analysis

The following table summarizes the biological activities reported for this compound and related compounds:

Q & A

Basic: What are the preferred synthetic routes for 8-((3-(Thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)quinoline?

Methodological Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Preparation of the quinoline sulfonyl chloride intermediate via chlorosulfonation of the quinoline core under controlled acidic conditions (e.g., ClSO₃H in dichloromethane at 0–5°C) .

- Step 2: Coupling the sulfonyl chloride with 3-(thiophen-2-yl)pyrrolidine. This step requires anhydrous conditions and a base (e.g., triethylamine) to neutralize HCl byproducts .

- Step 3: Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization. Yield optimization depends on solvent polarity and temperature gradients .

Key Analytical Confirmation:

- HRMS (ESI): To verify molecular ion peaks (e.g., [M+H]+) .

- ¹H/¹³C NMR: To confirm regioselective sulfonylation and thiophene-pyrrolidine substitution patterns .

Basic: How is the molecular structure of this compound characterized?

Methodological Answer:

Structural elucidation employs:

- X-ray crystallography: Resolves bond lengths/angles, particularly for the sulfonyl-pyrrolidine linkage and thiophene orientation .

- FT-IR spectroscopy: Identifies functional groups (e.g., S=O stretches at ~1320 cm⁻¹, C-S bonds at ~536 cm⁻¹) .

- 2D NMR (COSY, HSQC): Maps proton-proton correlations and heteronuclear couplings, critical for confirming the pyrrolidine-thiophene connectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.